

5-(Benzylxy)-2-bromobenzaldehyde CAS number 85604-06-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-(Benzylxy)-2-bromobenzaldehyde
Cat. No.:	B113107

[Get Quote](#)

An In-Depth Technical Guide to **5-(Benzylxy)-2-bromobenzaldehyde** (CAS: 85604-06-4)

Foreword for the Advanced Practitioner

5-(Benzylxy)-2-bromobenzaldehyde is more than a mere catalogue chemical; it is a strategically designed synthetic intermediate that offers a confluence of desirable features for the medicinal chemist and process developer. Its structure is a deliberate arrangement of functionalities: a stable, yet readily cleavable, benzyl ether protecting a phenolic oxygen, an aldehyde group poised for a multitude of transformations, and an aryl bromide that serves as a robust handle for modern cross-coupling chemistries. This guide moves beyond a simple recitation of properties to provide a senior scientist's perspective on the causality behind its synthesis, purification, and application. We will explore not just how to use this molecule, but why specific protocols are chosen and how its inherent reactivity can be leveraged to construct complex molecular architectures relevant to contemporary drug discovery programs.

Core Chemical and Physical Identity

5-(Benzylxy)-2-bromobenzaldehyde is a solid organic compound recognized for its utility as a building block in multi-step organic syntheses.^[1] Its identity is defined by the following key descriptors.

Property	Value	Reference
CAS Number	85604-06-4	[2] [3]
Molecular Formula	C ₁₄ H ₁₁ BrO ₂	[2] [3]
Molecular Weight	291.14 g/mol	[2]
IUPAC Name	2-bromo-5-(phenylmethoxy)benzaldehyde	[2]
Melting Point	44-46 °C	[4]
Boiling Point	401.3±30.0 °C (Predicted)	[4]
Density	1.441±0.06 g/cm ³ (Predicted)	[4]
Appearance	Off-White to Pale Beige Solid	[4]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	[4]
InChI Key	NUBOCIQJROMWLP-UHFFFAOYSA-N	[2] [3]
SMILES	C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O	[2]

Synthesis and Purification: A Practical Approach

The synthesis of **5-(benzyloxy)-2-bromobenzaldehyde** is most reliably achieved through the benzylation of its phenolic precursor, 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde). The choice of this route is dictated by the commercial availability of the starting materials and the high efficiency of the Williamson ether synthesis.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on well-established procedures for the O-alkylation of phenols. The key is the complete deprotonation of the phenol to form the more nucleophilic phenoxide, which then displaces the bromide from benzyl bromide.

Materials:

- 5-Bromo-2-hydroxybenzaldehyde (1.0 equiv)[\[5\]](#)
- Benzyl bromide (1.1 equiv)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 equiv)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated $NaCl$ solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

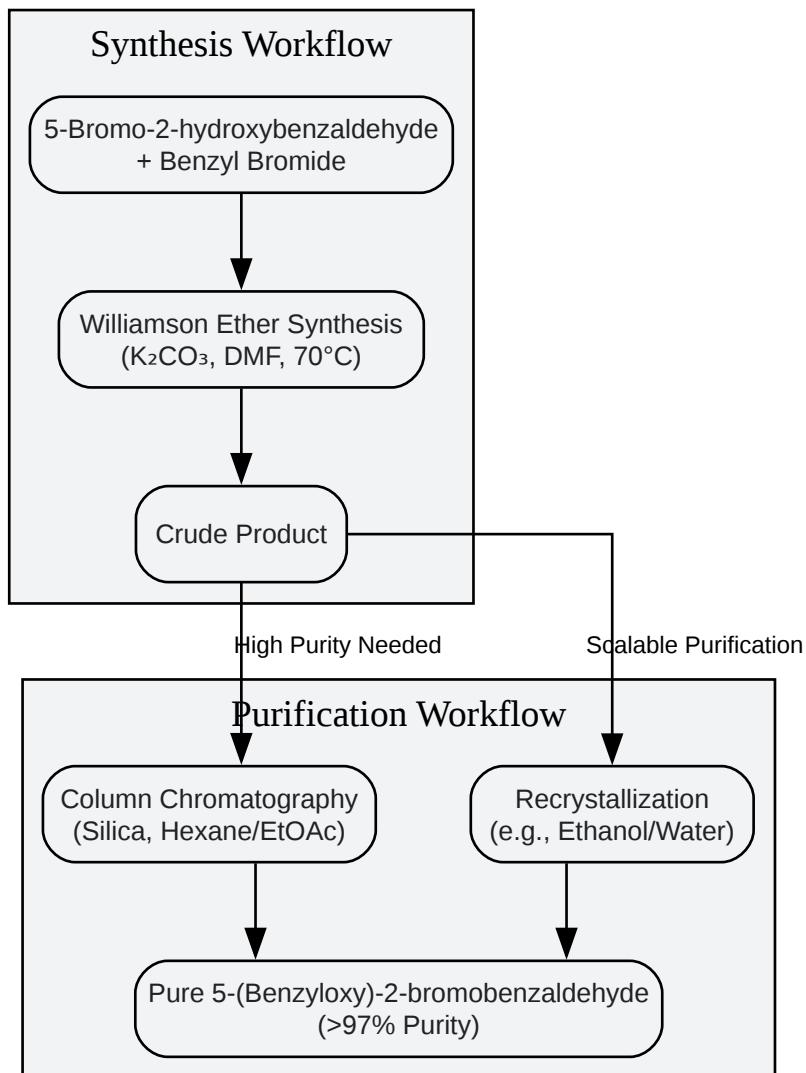
Step-by-Step Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxybenzaldehyde and anhydrous potassium carbonate.
- Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension vigorously.
- Reagent Addition: Add benzyl bromide dropwise to the suspension at room temperature.
- Reaction: Heat the mixture to 70 °C and stir overnight. The choice of 70 °C provides a balance between reaction rate and potential side reactions.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture, until the starting phenol is consumed.
- Workup: Cool the reaction to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

- **Washing:** Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Strategy: Validating Product Integrity

Purification is critical to ensure the material is suitable for subsequent, often sensitive, catalytic reactions. Both column chromatography and recrystallization are viable methods.


Protocol 1: Silica Gel Column Chromatography This is the most rigorous method for removing polar impurities and unreacted starting materials.

- **Stationary Phase:** Silica gel (230-400 mesh) is standard for achieving good separation of moderately polar compounds.[6]
- **Mobile Phase:** A gradient of hexane and ethyl acetate is effective. Start with a low polarity eluent (e.g., 98:2 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute the desired product.[6]
- **Target R_f:** Aim for an R_f value of 0.25 - 0.35 on TLC for optimal separation on the column.[6]
- **Loading:** For samples with limited solubility, dry loading is recommended to prevent precipitation at the top of the column.[6]

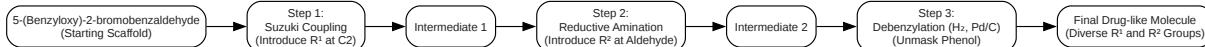
Protocol 2: Recrystallization This method is highly effective for removing small amounts of impurities and is more scalable than chromatography.

- **Solvent Selection:** Test the solubility of the crude product in various solvents. An ideal system (e.g., ethanol/water or isopropanol) will fully dissolve the compound when hot but allow for high recovery of pure crystals upon slow cooling.[6]
- **Dissolution:** Dissolve the crude solid in a minimal amount of the hot solvent system.
- **Crystallization:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: A typical synthesis and purification workflow for the target compound.


Analytical Characterization: Spectroscopic Fingerprints

Confirming the identity and purity of **5-(benzyloxy)-2-bromobenzaldehyde** requires a suite of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include a singlet for the aldehyde proton (~10.3 ppm), multiplets for the aromatic protons (7.3-7.9 ppm), and a characteristic singlet for the benzylic methylene protons (-OCH₂Ph) around 5.1 ppm.[7]
- **¹³C NMR Spectroscopy:** The carbon spectrum will show 14 distinct signals, including the aldehyde carbonyl carbon (~190 ppm), carbons of the two aromatic rings (115-160 ppm), and the benzylic carbon (~70 ppm).
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) will show a characteristic pair of molecular ion peaks (M⁺ and M⁺⁺²) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides functional group confirmation. Expect strong absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), the C-O ether stretch (~1250 cm⁻¹), and aromatic C=C stretching bands (~1450-1600 cm⁻¹).

Reactivity and Strategic Applications in Synthesis

The synthetic utility of **5-(benzyloxy)-2-bromobenzaldehyde** stems from the orthogonal reactivity of its two primary functional handles: the aldehyde and the aryl bromide. This allows for sequential, controlled modifications to build molecular complexity.

[Click to download full resolution via product page](#)

Caption: A logical workflow for elaborating the scaffold in drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, **5-(benzyloxy)-2-bromobenzaldehyde** requires careful handling in accordance with good laboratory practice and information from its Safety Data Sheet (SDS).

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [\[8\]](#)[\[9\]](#)* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [\[9\]](#)[\[10\]](#)[\[11\]](#)* First Aid:
 - Skin Contact: Wash off with soap and plenty of water. [\[8\]](#) * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. [\[8\]](#) * Ingestion: Rinse mouth with water and consult a physician. [\[8\]](#) * Inhalation: Move the person into fresh air. [\[8\]](#)* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [\[9\]](#) Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C. [\[4\]](#)[\[12\]](#)* Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents. [\[10\]](#)

References

- **5-(BenzylOxy)-2-bromobenzaldehyde** | C14H11BrO2 | CID 10870024. (n.d.). PubChem.
- 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5. (n.d.). LookChem.
- **5-(BenzylOxy)-2-bromobenzaldehyde** | 85604-06-4. (n.d.). AbacipharmTech.
- Angene International Limited Product Listing. (n.d.). ChemBuyersGuide.com.
- 5-BENZYLOXY-2-BROMOBENZALDEHYDE Safety Data Sheet. (n.d.). LookChem.
- BLD Pharmatech Co., Limited Product Listing. (n.d.). ChemBuyersGuide.com.
- 2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses.
- p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses.
- 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. (n.d.). PubChem.
- Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (n.d.). Patsnap.
- Oxidative Amidation of Aldehydes with tert-Butyl Hydroperoxide. (n.d.). Organic Syntheses.
- Benzaldehyde, 5-bromo-2-hydroxy-. (n.d.). NIST WebBook.
- Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com.
- 4,5-bis(BenzylOxy)-2-bromobenzaldehyde - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.
- N-Didesmethyltamoxifen. (n.d.). CAS Common Chemistry.
- Brown, D. G., & Wobst, H. P. (2021). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. *Journal of Medicinal Chemistry*, 64(7), 3747–3763.
- Drug Discovery Targeting Bromodomain-Containing Protein 4. (2017, June 8). PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 85604-06-4|5-(BenzylOxy)-2-bromobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 5-(BenzylOxy)-2-bromobenzaldehyde | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 5-BENZYLOXY-2-BROMOBENZALDEHYDE | 85604-06-4 [chemicalbook.com]
- 5. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [5-(BenzylOxy)-2-bromobenzaldehyde CAS number 85604-06-4]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113107#5-benzylOxy-2-bromobenzaldehyde-cas-number-85604-06-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com